molecular formula C17H18F3NO2 B5687874 N-(3,4-DIMETHOXYBENZYL)[2-(TRIFLUOROMETHYL)PHENYL]METHANAMINE

N-(3,4-DIMETHOXYBENZYL)[2-(TRIFLUOROMETHYL)PHENYL]METHANAMINE

Cat. No.: B5687874
M. Wt: 325.32 g/mol
InChI Key: PIMJBNBLUMZCLH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine: is an organic compound that features both methoxy and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-(trifluoromethyl)phenylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3,4-Dimethoxybenzyl alcohol: Shares the methoxy functional groups but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but lacks the methoxy groups.

Uniqueness: N-(3,4-Dimethoxybenzyl)[2-(trifluoromethyl)phenyl]methanamine is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO2/c1-22-15-8-7-12(9-16(15)23-2)10-21-11-13-5-3-4-6-14(13)17(18,19)20/h3-9,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMJBNBLUMZCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=CC=C2C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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